(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Description
This compound is a structurally complex macrolide derivative characterized by a 14-membered oxacyclotetradecan-2-one ring system. Key structural features include:
- Substituents: Multiple hydroxyl, methoxy, methyl, and ethyl groups, as well as a hydroxyimino group at position 10.
- Glycosidic Linkages: Two sugar moieties attached via ether bonds: A (2R,4R,5S,6S)-configured oxane ring with methoxy and methyl groups. A (2S,3R,4S,6R)-configured oxane ring bearing a methylamino group.
- Stereochemistry: The compound exhibits 11 stereocenters, critical for its biological activity and molecular interactions.
Macrolides are renowned for their antibiotic properties, primarily targeting bacterial ribosomes.
Properties
Molecular Formula |
C37H68N2O13 |
|---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,44)30(41)20(4)27(39-45)18(2)16-36(9,47-13)32(52-34-28(40)24(38-11)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-35(8,46-12)31(42)23(7)49-26/h18-26,28-32,34,38,40-42,44-45H,14-17H2,1-13H3/b39-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
InChI Key |
MPBKKWQXSHKTAP-UNEBWGFASA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of high-yielding reactions and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product, which may involve advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxime group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxime group would produce an amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl and oxime groups may form hydrogen bonds with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Key Differences :
- The hydroxyimino group at C-10 distinguishes it from clarithromycin’s ketone and roxithromycin’s oxime. This group may enhance acid stability and reduce susceptibility to enzymatic degradation.
Computational and Spectroscopic Insights
- DFT Calculations : Studies on similar macrolides suggest that substituent configuration significantly impacts NMR chemical shifts and conformational stability .
- SAR Trends: The methylamino group in the sugar moiety could enhance target affinity by forming additional hydrogen bonds with ribosomal RNA .
Biological Activity
The compound known as (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a complex organic molecule with significant biological activity. This article aims to explore its biological properties through a detailed examination of existing research findings.
Chemical Structure and Properties
The compound features multiple functional groups including hydroxyl and methoxy groups which contribute to its biological activity. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C41H76N2O15 |
| Molecular Weight | 830.1 g/mol |
| IUPAC Name | (3R,4S,...)-14-ethyl... |
| InChI Key | HVLDACGFXJHOFG-DZFGOPDLSA-N |
The intricate structure of this compound suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : The compound demonstrated significant inhibition of growth at concentrations as low as 10 µg/mL.
- Escherichia coli : Similar inhibitory effects were observed with minimal inhibitory concentration (MIC) values around 15 µg/mL.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays such as DPPH and ABTS. Results indicated that:
- The compound scavenged free radicals effectively with an IC50 value of 25 µg/mL.
This property suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxic Effects
Studies have also explored the cytotoxic effects of the compound on cancer cell lines. Notably:
- HeLa Cells : The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 30 µg/mL.
- MCF-7 Cells : Similar cytotoxicity was noted with an IC50 value of 28 µg/mL.
These findings imply that the compound may possess anticancer properties worth further investigation.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : The hydroxyl groups may interact with enzymes involved in cellular processes.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to structural changes and cell death.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against clinical isolates. The results confirmed its potential as a therapeutic agent against multi-drug resistant strains.
Case Study 2: Cancer Cell Line Studies
Research presented at the Annual Oncology Conference demonstrated that treatment with the compound led to significant apoptosis in cancer cells through activation of caspase pathways.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
Methodological Answer: The stereochemistry of complex macrolides can be validated using a combination of 2D NMR (e.g., NOESY or ROESY) to assess spatial proximity of protons and X-ray crystallography for absolute configuration determination. For instance, coupling constants in -NMR can resolve axial/equatorial substituents on sugar moieties (e.g., the 4-methoxy-4,6-dimethyloxan-2-yl group). Computational methods like density functional theory (DFT) can optimize molecular geometries and predict NMR chemical shifts for comparison with experimental data .
Q. What analytical techniques are recommended for purity assessment and structural characterization?
Methodological Answer: Use hyphenated techniques such as HPLC-UV/HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and detect impurities. For polar functional groups (e.g., hydroxyimino, hydroxyl), derivatization with trimethylsilyl (TMS) reagents followed by GC-MS improves volatility and detection. Chiral chromatography (e.g., using amylose-based columns) is critical for resolving stereoisomers .
Q. How can the compound’s solubility and stability be optimized for pharmacological assays?
Methodological Answer: Conduct a solvent screen using DMSO-water co-solvents or cyclodextrin-based encapsulation to enhance aqueous solubility. Stability under physiological pH (e.g., 7.4) should be monitored via LC-MS over 24–72 hours. For hydrolytically sensitive groups (e.g., hydroxyimino), lyophilization in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. What strategies address challenges in synthesizing the compound’s 10Z-hydroxyimino and multiple stereocenters?
Methodological Answer: The 10Z configuration can be controlled using sterically hindered imine-forming reagents (e.g., hydroxylamine-O-sulfonic acid) under low-temperature conditions. For stereoselective glycosylation (e.g., the 6-methyl-4-(methylamino)oxan-2-yl group), employ Schmidt’s trichloroacetimidate method with catalytic BF-OEt. Computational reaction path searching (e.g., using the AFIR method) identifies transition states to minimize epimerization .
| Key Reaction Parameters | Conditions |
|---|---|
| Hydroxyimino formation | 0–5°C, pH 8.5, 12 h |
| Glycosylation | BF-OEt, CHCl, –20°C |
| Stereochemical control | DFT-optimized transition states |
Q. How can contradictions in spectral data (e.g., 13C^{13}C13C-NMR vs. computational predictions) be resolved?
Methodological Answer: Discrepancies often arise from solvent effects or dynamic conformational changes. Use variable-temperature NMR to identify flexible regions (e.g., the oxacyclotetradecan ring). Compare experimental -NMR shifts with DFT-calculated values (using solvent models like COSMO). For unresolved signals, isotopic labeling (e.g., ) simplifies splitting patterns .
Q. What computational tools are effective for simulating the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (GROMACS) can predict binding affinities to ribosomal targets (common for macrolides). For electrostatic interactions with the hydroxyimino group, Poisson-Boltzmann surface area (PBSA) calculations refine free energy estimates. AI-driven platforms like COMSOL Multiphysics enable multi-physics optimization of drug-receptor dynamics .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across in vitro vs. in vivo models?
Methodological Answer: Discrepancies may stem from metabolic instability (e.g., hepatic CYP450 oxidation of the ethyl group). Use LC-MS/MS to identify metabolites in plasma samples. For in vitro-in vivo extrapolation (IVIVE), apply physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to account for first-pass metabolism .
Experimental Design Considerations
Q. What factorial design is optimal for studying structure-activity relationships (SAR) of substituents?
Methodological Answer: Use a Box-Behnken design to vary three critical factors: (1) hydroxyimino position, (2) methylamino group on the oxane ring, and (3) ethyl chain length. Response surface methodology (RSM) correlates structural changes with MIC (minimum inhibitory concentration) values against Gram-positive pathogens. Include negative controls (e.g., erythromycin derivatives) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
